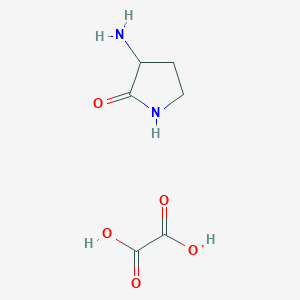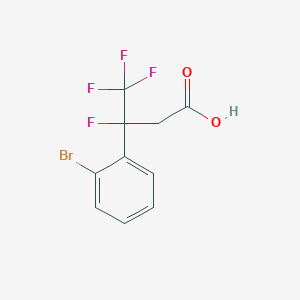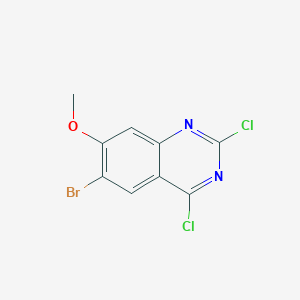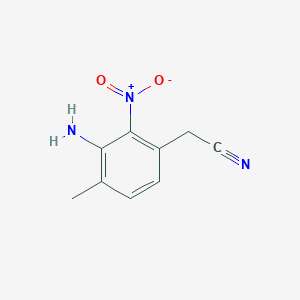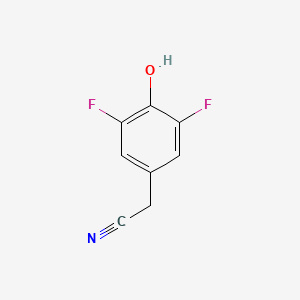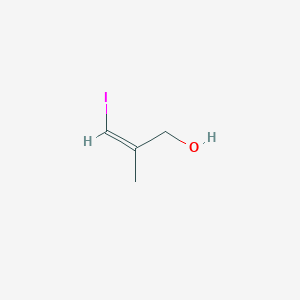
(z)-3-Iodo-2-methylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(z)-3-Iodo-2-methylprop-2-en-1-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (z)-3-Iodo-2-methylprop-2-en-1-ol typically involves the iodination of 2-methylprop-2-en-1-ol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to achieve the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(z)-3-Iodo-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3-iodo-2-methylprop-2-enal or 3-iodo-2-methylprop-2-enoic acid.
Reduction: Formation of 2-methylprop-2-en-1-ol.
Substitution: Formation of 3-azido-2-methylprop-2-en-1-ol or 3-thiocyanato-2-methylprop-2-en-1-ol.
Applications De Recherche Scientifique
(z)-3-Iodo-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (z)-3-Iodo-2-methylprop-2-en-1-ol involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic attacks. These interactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (z)-3-Bromo-2-methylprop-2-en-1-ol
- (z)-3-Chloro-2-methylprop-2-en-1-ol
- (z)-3-Fluoro-2-methylprop-2-en-1-ol
Uniqueness
(z)-3-Iodo-2-methylprop-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and biochemical studies.
Propriétés
Formule moléculaire |
C4H7IO |
|---|---|
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
(Z)-3-iodo-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2- |
Clé InChI |
GGCHQVLKOFTLDN-RQOWECAXSA-N |
SMILES isomérique |
C/C(=C/I)/CO |
SMILES canonique |
CC(=CI)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)
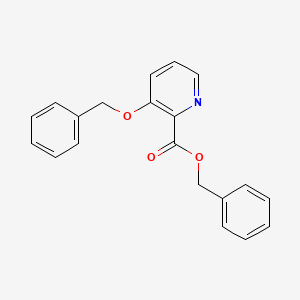

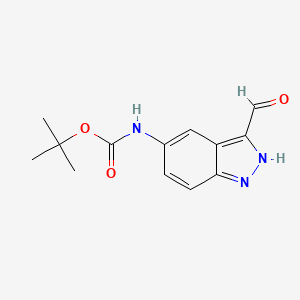
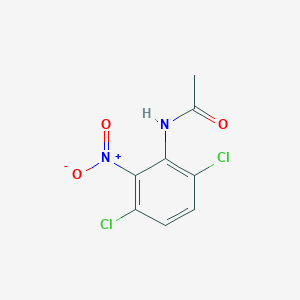
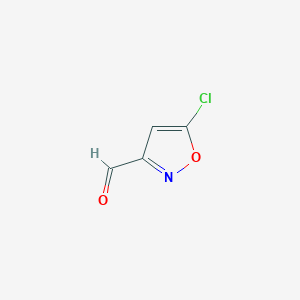
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
